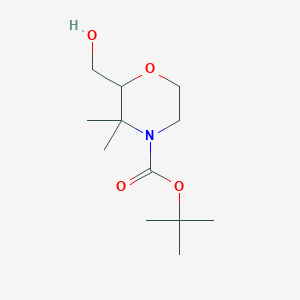
Tert-butyl 2-(hydroxymethyl)-3,3-dimethylmorpholine-4-carboxylate
Vue d'ensemble
Description
Tert-butyl 2-(hydroxymethyl)-3,3-dimethylmorpholine-4-carboxylate, also known as TBC, is a tertiary amine used in organic synthesis. It is a versatile reagent used in a variety of organic reactions, including the synthesis of amines, carboxylic acids, and other organic compounds. TBC is also used as a catalyst in various reaction processes.
Applications De Recherche Scientifique
Synthesis and Structural Modifications
Morpholine Derivatives : A study described the diastereoselective transformation of 1-tert-butyl-2-(allyloxymethyl)aziridine into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine, showcasing its utility as a substrate for further synthetic modifications to obtain various morpholine derivatives (D’hooghe et al., 2006). This demonstrates the compound's relevance in generating structurally complex and functionally diverse morpholines.
Enantioselective Synthesis : Another study highlighted the highly enantioselective synthesis of (2S)-alpha-(hydroxymethyl)-glutamic acid using a related tert-butyl ester, illustrating the compound's potential in asymmetric synthesis for producing biologically active molecules (Yeon-Ju Lee et al., 2005).
Synthetic Intermediates : The preparation of tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate as an important intermediate for small molecule anticancer drugs highlights the role of similar tert-butyl esters in medicinal chemistry. The described synthesis showcases the compound's utility in drug development processes (Binliang Zhang et al., 2018).
Material Science and Catalysis
- Ligand Synthesis : The synthesis and application of new diphosphite ligands for rhodium-catalyzed hydroformylation involve the use of tert-butyl esters. These studies highlight the importance of such compounds in developing catalytic processes that are crucial for material science and industrial chemistry (I. S. Mikhel et al., 2011).
Biomedical Applications
- Antimicrobial Evaluation : Research on the synthesis and antimicrobial evaluation of new amides of thiomorpholine carboxylate, which could be structurally related to or derived from tert-butyl 2-(hydroxymethyl)-3,3-dimethylmorpholine-4-carboxylate, indicates the compound's potential in developing new antimicrobial agents (V. Nagavelli et al., 2014).
Propriétés
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-3,3-dimethylmorpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-6-7-16-9(8-14)12(13,4)5/h9,14H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZNNGBIAHNNHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OCCN1C(=O)OC(C)(C)C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(hydroxymethyl)-3,3-dimethylmorpholine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



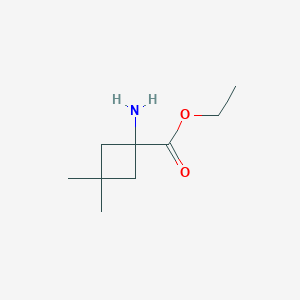
![N-[(4,4-Difluorocyclohexyl)methyl]oxan-4-amine](/img/structure/B1435021.png)

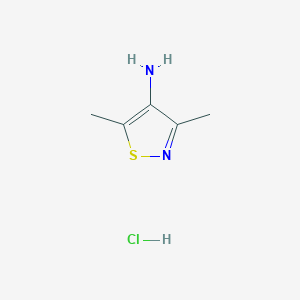
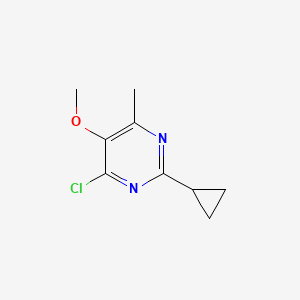
![8-Methylimidazo[1,2-a]pyridin-6-amine hydrochloride](/img/structure/B1435026.png)
![1,1-Difluorospiro[2.5]octan-6-amine hydrochloride](/img/structure/B1435029.png)

![3',3'-Difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]](/img/structure/B1435032.png)
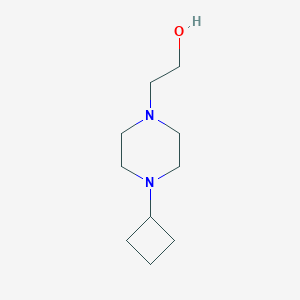
![2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1435034.png)
![1-Isopropyl-2-azaspiro[3.3]heptane](/img/structure/B1435036.png)
![7,12-Dioxa-9-azatricyclo[7.4.0.0,2,6]tridecan-8-one](/img/structure/B1435038.png)
